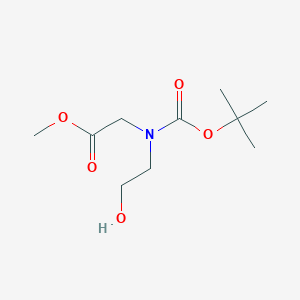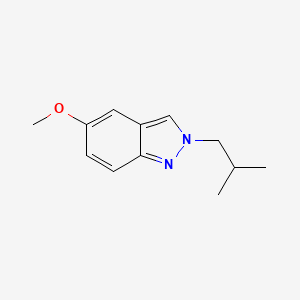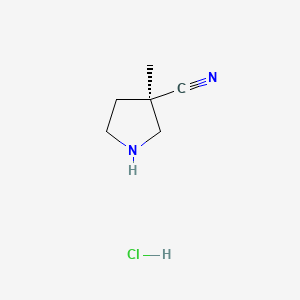
(R)-3-Methylpyrrolidine-3-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Methylpyrrolidine-3-carbonitrile hydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmaceuticals. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylpyrrolidine-3-carbonitrile hydrochloride typically involves the reaction of ®-3-Methylpyrrolidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting nitrile is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methylpyrrolidine-3-carbonitrile hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Methylpyrrolidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-3-Methylpyrrolidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-Methylpyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Methylpyrrolidine: The parent compound without the nitrile group.
®-3-Methylpyrrolidine-3-carboxylic acid: An oxidized derivative.
®-3-Methylpyrrolidine-3-amine: A reduced derivative.
Uniqueness
®-3-Methylpyrrolidine-3-carbonitrile hydrochloride is unique due to its chiral nature and the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.
Propiedades
Fórmula molecular |
C6H11ClN2 |
|---|---|
Peso molecular |
146.62 g/mol |
Nombre IUPAC |
(3R)-3-methylpyrrolidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H/t6-;/m0./s1 |
Clave InChI |
JCZTVYVXESIUGM-RGMNGODLSA-N |
SMILES isomérico |
C[C@]1(CCNC1)C#N.Cl |
SMILES canónico |
CC1(CCNC1)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


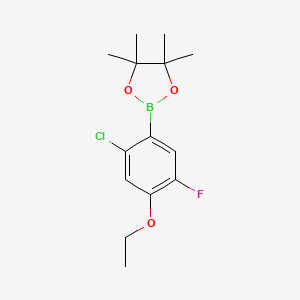

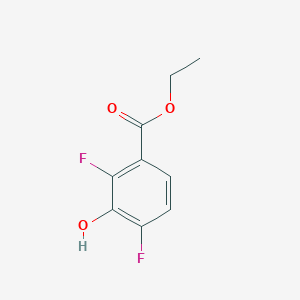

![6-Aminospiro[3.3]heptan-2-one hydrochloride](/img/structure/B14032408.png)

![Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)](/img/structure/B14032417.png)

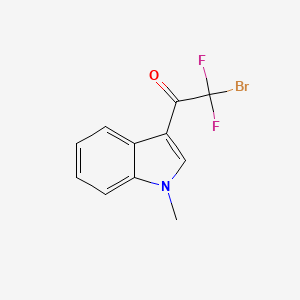
![5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B14032433.png)

